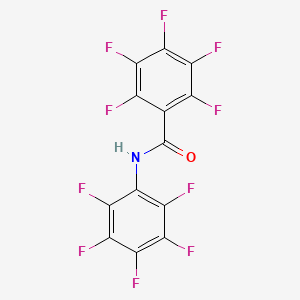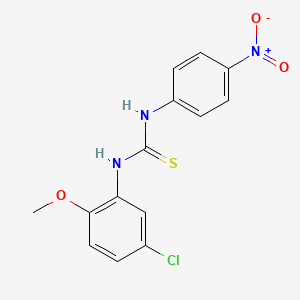
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is a highly fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms attached to the benzene ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2,3,4,5,6-pentafluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C6F5COCl+C6F5NH2→C6F5CONHC6F5+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic aromatic substitution: Although less reactive due to the electron-withdrawing effect of fluorine, the compound can still undergo electrophilic substitution under specific conditions.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, thiourea, and primary amines can be used under mild to moderate conditions.
Electrophilic aromatic substitution: Strong electrophiles like nitronium ions or sulfonyl chlorides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with nucleophiles replacing one or more fluorine atoms.
Electrophilic aromatic substitution: Products with electrophiles attached to the benzene ring.
Reduction: Corresponding amines from the reduction of the amide group.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential as a bioactive molecule due to its stability and reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The electron-withdrawing effect of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluorobenzamide: Similar structure but lacks the additional pentafluorophenyl group.
2,3,4,5,6-pentafluorophenyl methanesulfonate: Contains a methanesulfonate group instead of an amide group.
2,3,4,5,6-pentafluorobenzeneboronic acid: Contains a boronic acid group, used in different types of chemical reactions.
Uniqueness
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is unique due to the presence of multiple fluorine atoms and the combination of benzamide and pentafluorophenyl groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF10NO/c14-2-1(3(15)5(17)6(18)4(2)16)13(25)24-12-10(22)8(20)7(19)9(21)11(12)23/h(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULQTXBGJPVSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF10NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl (2-{2-[(1-naphthylamino)carbonyl]hydrazino}-2-oxoethyl)phosphonate](/img/structure/B4905026.png)

![(4-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4905038.png)
![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4905041.png)



![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4905083.png)
![N-[5-(anilinocarbonyl)-2-chlorophenyl]-3-methoxy-2-naphthamide](/img/structure/B4905089.png)
![N-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4905092.png)
![7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4905103.png)
![N'-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B4905104.png)

